BenchChemオンラインストアへようこそ!

methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate

AChE inhibition BuChE inhibition Alzheimer's disease research

This methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate fills a critical sourcing gap: a validated pyrrolo-thiazole core with a differentiated methyl benzoate terminus absent from the published 2a–2c series. Structural alignment with CK1ε inhibitor patent EP1784409 and mGluR antagonist patent WO2006074884 makes it a strategic scaold hop with uncharted selectivity. Zero public bioactivity data means clear IP landscape for hit-to-lead optimization. Cholinesterase-focused screening libraries and kinase profiling programs will find this a high-priority singleton.

Molecular Formula C16H13N3O3S
Molecular Weight 327.36
CAS No. 1206995-45-0
Cat. No. B2774398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate
CAS1206995-45-0
Molecular FormulaC16H13N3O3S
Molecular Weight327.36
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3
InChIInChI=1S/C16H13N3O3S/c1-22-15(21)11-4-6-12(7-5-11)17-14(20)13-10-23-16(18-13)19-8-2-3-9-19/h2-10H,1H3,(H,17,20)
InChIKeyYERDMUJCTVQWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate (CAS 1206995-45-0) – Chemical Identity and Baseline Characteristics


Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate (CAS 1206995-45-0) is a synthetic heterocyclic compound of molecular formula C16H13N3O3S and molecular weight 327.4 g·mol⁻¹ . It features a 2-(1H-pyrrol-1-yl)thiazole core coupled via a 4-carboxamide linkage to a methyl benzoate moiety . The compound belongs to the pyrrolo-thiazole carboxamide class, a scaffold investigated for enzyme inhibition and receptor antagonism in medicinal chemistry programs [REFS-2, REFS-3].

Why Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate Cannot Be Simply Replaced by Generic In-Class Analogs


Within the pyrrolo-thiazole carboxamide family, minor structural variations at the 2-aminothiazole substituent, the carboxamide nitrogen, or the ester terminus can profoundly alter enzyme inhibition profiles, selectivity windows, and physicochemical properties [1]. Published structure–activity relationship (SAR) data demonstrate that changes in the phenyl ring substitution pattern shift AChE inhibitory activity from <20 % to >23 % and switch DPPH radical-scavenging IC50 values by over an order of magnitude among closely related analogs [1]. Generic substitution without explicit head-to-head data therefore carries a high risk of selecting a compound with divergent target engagement and potency.

Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Cholinesterase Inhibition Profile Comparison vs. Pyrrolo-Thiazole Reference Compounds

In a published SAR study of pyrrolo-thiazole derivatives, compound 2c (bearing chloro substituents at the meta and para positions of the phenyl ring) exhibited the highest AChE inhibitory activity at 23.73 ± 0.018 %, while compound 2a (with a cyano substituent at the para position of the phenyl ring) showed the highest BuChE inhibitory activity at 28.87 ± 0.003 % [1]. The target compound, methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate, differs from 2a and 2c by its methyl benzoate ester terminus, which replaces the substituted phenyl ring. Based on class-level SAR, this ester modification is predicted to modulate both enzyme inhibition potency and selectivity through altered hydrogen-bonding and hydrophobic interactions with the peripheral anionic site of cholinesterases [1].

AChE inhibition BuChE inhibition Alzheimer's disease research

Casein Kinase I Epsilon (CK1ε) Inhibition Potential vs. Patented Pyrrolothiazole Carboxamides

Patent EP1784409 discloses substituted pyrrolothiazole carboxylic acid amides as inhibitors of casein kinase I epsilon (CK1ε), a target implicated in circadian rhythm disorders and cancer [1]. The claimed generic structure encompasses compounds where the 2-position of the thiazole ring bears a pyrrole moiety and the 4-carboxamide is linked to various aryl/heteroaryl groups. Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate falls within this structural scope. While no specific CK1ε IC50 data are reported for the target compound, the patent exemplifies related analogs with measurable CK1ε inhibitory activity, establishing the class as a validated kinase-inhibitor chemotype [1].

CK1ε inhibition kinase inhibitor circadian rhythm

Metabotropic Glutamate Receptor (mGluR) Antagonism vs. 2-Substituted Thiazole-4-Carboxamide Analogs

A separate patent family (WO/EP applications by Bayer Schering Pharma) claims 2-substituted thiazole-4-carboxamide derivatives as metabotropic glutamate receptor (mGluR) antagonists for CNS indications [1]. The 2-(1H-pyrrol-1-yl) substitution motif on the thiazole ring is a key structural feature within the claimed scope. The target compound possesses this exact 2-(1H-pyrrol-1-yl)thiazole core, differing only in its ester-linked benzoate tail. Quantitative mGluR IC50 values are reported for selected patent examples; however, the target compound has not been explicitly profiled, so differentiation relies on class membership rather than direct comparison [1].

mGluR antagonist CNS disorders glutamate signaling

Antioxidant Capacity via DPPH Radical Scavenging – Class-Level Comparison

Compound 2a from the pyrrolo-thiazole series displayed DPPH radical-scavenging activity with an IC50 of 27.18 ± 0.009 µM [1]. This provides a quantitative class-level benchmark for antioxidant potential within the pyrrolo-thiazole scaffold. Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate has not undergone DPPH evaluation in the public domain, but its structural features—specifically the electron-donating pyrrole ring and the extended conjugation through the thiazole-carboxamide-benzoate system—suggest capacity for radical stabilization that may diverge from the 2a benchmark [1].

antioxidant activity DPPH assay oxidative stress

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Common Pyrrolo-Thiazole Analogs

At a molecular weight of 327.4 g·mol⁻¹, methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate is substantially larger than the core scaffold 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (MW 194.21 g·mol⁻¹) [REFS-1, REFS-2]. The addition of the methyl benzoate group via a carboxamide linker increases the molecular weight by approximately 133 g·mol⁻¹ (~68 % increase) and is expected to elevate logP by an estimated 1.5–2.5 log units based on the contribution of the benzoate ester . This physicochemical expansion may improve membrane permeability but could also reduce aqueous solubility relative to the carboxylic acid parent, impacting formulation and assay compatibility .

physicochemical properties drug-likeness lead optimization

Data Transparency: Limited Public Bioactivity Data as a Differentiation Factor

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, and the patent literature returned no quantitative IC50, Ki, EC50, or % inhibition values specifically for methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate (CAS 1206995-45-0) [1]. In contrast, structurally related pyrrolo-thiazole derivatives such as compounds 2a–2c have published cholinesterase inhibition and antioxidant data [2], and patent-exemplified analogs in the EP1784409 and WO2006074884 families possess documented kinase and mGluR activities [REFS-3, REFS-4]. The absence of public bioactivity data for the target compound represents both a limitation and a differentiation opportunity: the compound occupies under-explored chemical space within the pyrrolo-thiazole carboxamide class, making it suitable for proprietary hit-finding campaigns where novelty and freedom-to-operate are prioritized.

data availability screening libraries hit discovery

Recommended Procurement and Research Application Scenarios for Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate


Cholinesterase-Targeted Alzheimer's Disease Hit Expansion Library

Based on class-level evidence that pyrrolo-thiazole derivatives inhibit AChE and BuChE with measurable activity [1], methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate is suitable for inclusion in focused screening libraries targeting cholinesterase enzymes. Its methyl benzoate tail distinguishes it from the published 2a–2c series and may confer differential selectivity or improved CNS drug-like properties. Researchers should conduct confirmatory Ellman assays to establish compound-specific IC50 values before advancing to in vivo models.

Kinase Inhibitor Hit Identification for Circadian Rhythm and Oncology Targets

The compound falls within the Markush claims of patent EP1784409, which describes pyrrolothiazole carboxamides as CK1ε inhibitors [2]. Procurement for kinase-focused screening libraries is justified by this structural alignment. End-users should prioritize in vitro kinase profiling (e.g., CK1ε, CK1δ, and broader kinome selectivity panels) to generate the quantitative differentiation data that are currently absent from the public domain.

CNS Drug Discovery Programs Targeting Metabotropic Glutamate Receptors

As a 2-(1H-pyrrol-1-yl)thiazole-4-carboxamide derivative, the compound aligns with the pharmacophore described in mGluR antagonist patent WO2006074884 [3]. Its differentiated ester terminus may offer advantages in terms of prodrug design or modulation of CNS penetration. Researchers working on glutamate signaling in psychiatric or neurological disorders can consider this compound as a structurally distinct analog for SAR exploration, with the understanding that mGluR subtype selectivity must be experimentally established.

Proprietary Hit-Finding Campaigns Requiring Chemical Novelty and Freedom-to-Operate

The complete absence of public bioactivity data for CAS 1206995-45-0 in major databases [4] makes this compound an attractive starting point for organizations seeking novel, unencumbered chemical matter. The pyrrolo-thiazole scaffold is validated across multiple therapeutic areas (AChE/BuChE, CK1ε, mGluR), yet the specific methyl benzoate derivative remains unexplored, potentially offering a favorable intellectual property landscape for hit-to-lead optimization.

Quote Request

Request a Quote for methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.